molecular formula C14H11N3O4S B2913305 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-3-pyridinylacetamide CAS No. 578744-70-4

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-3-pyridinylacetamide

Cat. No.: B2913305
CAS No.: 578744-70-4
M. Wt: 317.32
InChI Key: YURVGKFOOKWUIH-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-3-pyridinylacetamide is a complex organic compound known for its diverse applications in various scientific fields This compound features a benzisothiazole core, which is a common structural motif in many biologically active molecules, and a pyridine ring, which is often found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-3-pyridinylacetamide typically involves multiple steps:

    Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized from o-aminothiophenol and a suitable carboxylic acid derivative under oxidative conditions. Common oxidizing agents include hydrogen peroxide or peracids.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Acylation: The final step involves the acylation of the benzisothiazole core with a pyridine-containing acyl chloride or anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzisothiazole ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and benzisothiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Substitution Reactions: Palladium catalysts for cross-coupling reactions, such as Pd(PPh3)4.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-3-pyridinylacetamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new drugs, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-3-pyridinylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole core can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazolin-3-one: Known for its antimicrobial properties and used as a preservative in various products.

    3-Pyridinecarboxamide: A simpler pyridine derivative with applications in pharmaceuticals.

Uniqueness

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-3-pyridinylacetamide is unique due to the combination of the benzisothiazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications compared to simpler analogs, making it a valuable compound in both research and industry.

Properties

IUPAC Name

N-pyridin-3-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-13(16-10-4-3-7-15-8-10)9-17-14(19)11-5-1-2-6-12(11)22(17,20)21/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURVGKFOOKWUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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